Ethyl 2-methyloct-2-enoate
Description
Properties
IUPAC Name |
ethyl (E)-2-methyloct-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h9H,4-8H2,1-3H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPHJOSYKWMQGV-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=C(C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C(\C)/C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methyloct-2-enoate can be synthesized through the esterification of 2-methyloct-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation .
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous esterification processes. These processes often utilize fixed-bed reactors with acidic ion-exchange resins as catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-methyloct-2-enoic acid.
Reduction: 2-methyloctanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-methyloct-2-enoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research explores its potential in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methyloct-2-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as enzymatic reactions in biological systems or catalytic processes in industrial settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl pent-2-enoate
- Molecular formula : C₇H₁₂O₂
- Molecular weight : 128.17 g/mol
- Key differences: Ethyl pent-2-enoate has a shorter carbon chain (5 carbons vs. 8 carbons in the octenoate chain) and lacks the methyl branch at the α-position. This reduces steric hindrance and increases volatility. Ethyl pent-2-enoate is commonly used in flavoring agents due to its fruity aroma, whereas Ethyl 2-methyloct-2-enoate’s larger size may confer stability in polymer or surfactant applications .
Ethyl 2-methoxybenzoate
- Molecular formula : C₁₀H₁₂O₃
- Molecular weight : 180.20 g/mol
- Key differences: The presence of a methoxy (-OCH₃) group on the aromatic ring distinguishes this compound. This substitution enhances resonance stabilization and alters solubility (e.g., higher polarity compared to aliphatic esters). Ethyl 2-methoxybenzoate is widely used in pharmaceuticals and food additives, unlike the aliphatic this compound, which has fewer documented bioactive roles .
Ethyl 2-cyano-2-phenylacetate
- Molecular formula: C₁₁H₁₁NO₂
- Molecular weight : 189.21 g/mol
- Key differences: The cyano (-CN) and phenyl groups introduce strong electron-withdrawing effects, increasing reactivity in nucleophilic additions. This contrasts with this compound’s electron-rich α,β-unsaturated system. Ethyl 2-cyano-2-phenylacetate is a key intermediate in medicinal chemistry (e.g., anticonvulsant synthesis), while this compound’s applications remain more niche .
2-Ethyl-2-adamantyl methacrylate
- Molecular formula : C₁₇H₂₄O₂
- Molecular weight : 260.37 g/mol
- Key differences: The adamantane backbone confers exceptional thermal stability and rigidity, making this compound suitable for high-performance polymers. In contrast, this compound’s linear structure limits its utility in materials science but offers flexibility in catalytic reactions .
Comparative Data Table
Biological Activity
Ethyl 2-methyloct-2-enoate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial and antioxidant properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl ester and a double bond in its structure. Its molecular formula is . The compound's unique structural features contribute to its reactivity and biological activity.
1. Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 0.5 mg/mL |
| Staphylococcus aureus | 12 | 0.7 mg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential as an antioxidant.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 45 |
| ABTS | 38 |
These results highlight the compound's capability to protect biological systems from oxidative stress .
The mechanism by which this compound exerts its biological effects involves interactions with cellular components. It is believed to modulate cellular processes through its interaction with lipid membranes and proteins, potentially affecting enzyme activities and receptor functions . However, detailed pathways are still under investigation.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved treating infected wounds in animal models. The results showed a significant reduction in bacterial load compared to controls, suggesting that the compound could be effective in wound healing applications .
Case Study 2: Antioxidant Effects in Cellular Models
In vitro studies using human cell lines demonstrated that this compound reduced oxidative stress markers significantly. Cells treated with the compound showed lower levels of reactive oxygen species (ROS) compared to untreated cells, indicating its protective role against oxidative damage .
Q & A
Q. What synthetic methodologies are recommended for Ethyl 2-methyloct-2-enoate, and how can reaction conditions be optimized?
this compound is typically synthesized via acid-catalyzed esterification of 2-methyloct-2-enoic acid with ethanol. Key steps include:
- Using a Dean-Stark apparatus to remove water and shift equilibrium toward ester formation.
- Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).
- Purification via fractional distillation or column chromatography. Optimization involves adjusting catalyst concentration (e.g., sulfuric acid), temperature (reflux conditions), and solvent choice. Yield and purity can be validated using spectroscopic data (NMR, IR) and melting/boiling point analysis.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can ambiguities in structural assignment be resolved?
- 1H and 13C NMR : Identify ester carbonyl signals (~170 ppm in 13C NMR) and olefinic protons (δ 5.0–5.5 ppm). DEPT experiments differentiate CH₃, CH₂, and CH groups.
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and C-O stretches (1250–1050 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion peak ([M]+) and fragmentation patterns (e.g., loss of ethoxy group). Discrepancies between predicted and observed data should prompt cross-validation with computational methods (e.g., DFT calculations) or alternative techniques like X-ray crystallography.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in airtight containers away from oxidizers and ignition sources (flash point data from safety sheets).
- Emergency measures: Eye wash stations and showers for accidental exposure .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound, and what challenges arise during refinement?
- Data Collection : Grow single crystals via slow evaporation in non-polar solvents (e.g., hexane).
- Structure Solution : Use SHELXD or SHELXS for phase determination .
- Refinement : SHELXL is ideal for small-molecule refinement; address disorder by splitting atomic positions and applying restraints . Challenges include low crystal quality (e.g., twinning) and thermal motion artifacts. Validate with R-factor convergence and residual electron density maps.
Q. How do hydrogen-bonding networks influence the crystal packing of this compound, and how can graph set analysis resolve contradictory patterns?
- Perform graph set analysis (as per Etter’s methodology) to classify hydrogen-bond motifs (e.g., chains, rings) .
- Use software like Mercury or PLATON to visualize interactions. Contradictions between experimental and theoretical models (e.g., DFT) may arise due to solvent effects or polymorphism. Cross-reference with temperature-dependent crystallography or Hirshfeld surface analysis.
Q. How can researchers reconcile discrepancies between spectroscopic and crystallographic data for this compound?
- Case Example : If NMR suggests a planar conformation but X-ray shows torsional distortion:
- Validate with variable-temperature NMR to assess dynamic effects.
- Perform conformational analysis using molecular dynamics simulations.
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for this compound
| Parameter | Value/Description | Tool/Reference |
|---|---|---|
| Space Group | P2₁/c (hypothetical) | SHELXL |
| R-factor | < 0.05 | SHELXL |
| Disorder Handling | Split positions with occupancy < 1.0 | SHELXE |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Signal | Diagnostic Use |
|---|---|---|
| 1H NMR | δ 1.2–1.4 (ethyl CH₃) | Confirms esterification |
| 13C NMR | δ 14.1 (ethyl CH₃) | Validates alkyl chain |
| IR | 1740 cm⁻¹ (C=O) | Ester functional group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
